![molecular formula C17H16O7 B114498 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione CAS No. 149183-65-3](/img/structure/B114498.png)
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione, also known as norlichexanthone, is a naturally occurring chemical compound found in various plants. It has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is not fully understood. However, studies have suggested that it exerts its biological activities through various mechanisms, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Norlichexanthone has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Norlichexanthone has also been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, it has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Norlichexanthone has several advantages for lab experiments. It is readily available through chemical synthesis and extraction from natural sources. It is also relatively stable and has a long shelf life, making it suitable for long-term studies. However, one of the limitations of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Norlichexanthone has shown promising results in various preclinical studies, and further research is warranted to explore its potential therapeutic applications. Some of the future directions for 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone research include investigating its use in the treatment of neurodegenerative diseases, exploring its potential as an anti-inflammatory agent, and studying its effects on the immune system. Further research is also needed to optimize the synthesis method and improve the solubility of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone for in vivo studies.
Conclusion:
Norlichexanthone is a naturally occurring chemical compound with potential therapeutic applications. It possesses various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to explore its potential therapeutic applications and optimize its synthesis and solubility for in vivo studies.
Métodos De Síntesis
Norlichexanthone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction method involves the isolation of 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone from plants such as lichens, fungi, and mosses. The chemical synthesis method involves the use of chemical reactions to produce 6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dionehone. One of the most commonly used methods is the Friedel-Crafts acylation of 2,4-dimethoxybenzoic acid with 3,5-dimethoxybenzoyl chloride.
Aplicaciones Científicas De Investigación
Norlichexanthone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, antitumor, and antiviral properties. Norlichexanthone has also been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
149183-65-3 |
|---|---|
Nombre del producto |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
Fórmula molecular |
C17H16O7 |
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione |
InChI |
InChI=1S/C17H16O7/c1-6-5-8-9(7(2)24-6)12(18)10-11(16(8)22-3)14(20)17(23-4)15(21)13(10)19/h5,7,18,20H,1-4H3 |
Clave InChI |
VFGPLQKPHMEUAJ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
SMILES canónico |
CC1C2=C(C=C(O1)C)C(=C3C(=C2O)C(=O)C(=O)C(=C3O)OC)OC |
Sinónimos |
ventilagolin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



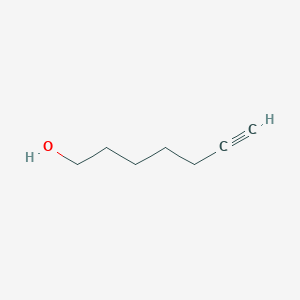
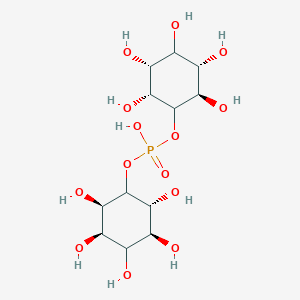
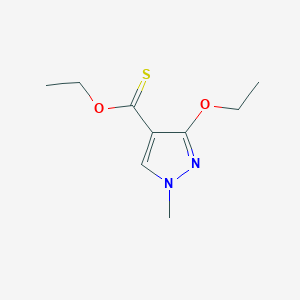
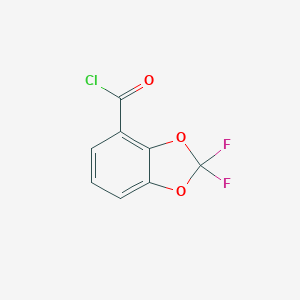
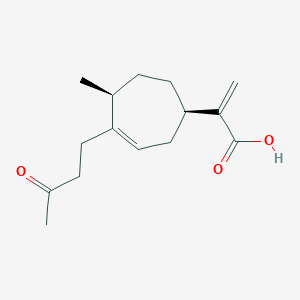
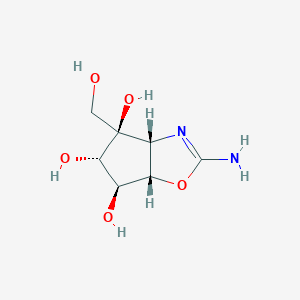
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
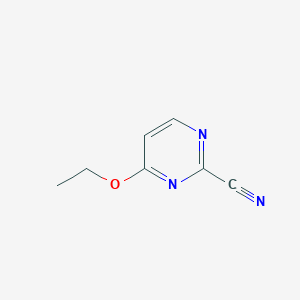
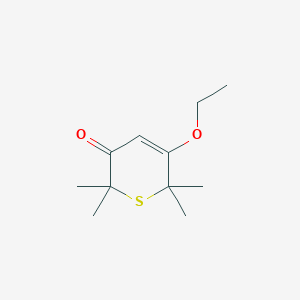
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
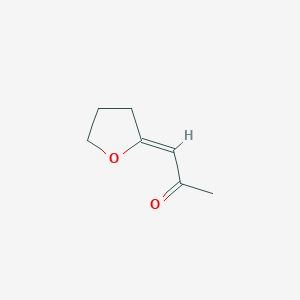
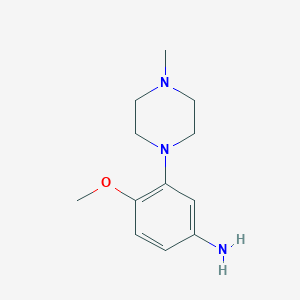
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
![[4-(Thiophene-2-carbonyl)-phenyl]-thiophen-2-YL-methanone](/img/structure/B114445.png)